Trifluoromethanesulfonyl azide

Catalog No.
S1937139
CAS No.
3855-45-6
M.F
CF3N3O2S
M. Wt
175.09 g/mol
Availability
In Stock
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Trifluoromethanesulfonyl azide

CAS Number

3855-45-6

Product Name

Trifluoromethanesulfonyl azide

IUPAC Name

N-diazo-1,1,1-trifluoromethanesulfonamide

Molecular Formula

CF3N3O2S

Molecular Weight

175.09 g/mol

InChI

InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5

InChI Key

NQPHMXWPDCSHTE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]

Bifunctional Reagent for Azidotrifluoromethylation

TFSAz serves as a bifunctional reagent, allowing the introduction of both an azide group (N3) and a trifluoromethyl group (CF3) onto organic molecules in a single step. This is particularly useful for synthesizing vicinal trifluoromethyl azides, which are important building blocks in drug discovery and organic synthesis [1].

Traditionally, these azides were prepared using transition-metal-catalyzed reactions requiring multiple components. TFSAz offers a simpler and metal-free alternative, making the process more efficient and cost-effective [1].

  • Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes 1:

  • Azidotrifluoromethylation of Alkenes: This reaction allows for the direct incorporation of both azide and trifluoromethyl groups into alkenes, facilitating the formation of vicinal trifluoromethyl azides .
  • Conversion of Amines to Azides: The compound effectively converts primary amines into azides, showcasing its utility in diazo-transfer reactions .
  • Reactions with Aromatic Compounds: Thermolysis of trifluoromethanesulfonyl azide with aromatic compounds leads to the formation of sulfonanilides, aiding in understanding reaction mechanisms involving trifluoromethanesulfonyl nitrene intermediates .

While specific biological activities of trifluoromethanesulfonyl azide are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in medicinal chemistry. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more lipophilic and biologically active .

The synthesis of trifluoromethanesulfonyl azide can be achieved through several methods:

  • Reaction with Sodium Azide: The most common method involves treating trifluoromethanesulfonic anhydride with sodium azide, typically in non-polar solvents like hexane or acetonitrile .
  • Alternative Routes: Other methods include starting from imidazole-1-sulfonyl azide or using different sulfonyl precursors .

These methods are advantageous due to their simplicity and the avoidance of expensive or hazardous reagents.

Trifluoromethanesulfonyl azide has several applications in various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules, particularly those containing trifluoromethyl and azido functionalities .
  • Drug Development: The compound's ability to modify bioactive molecules makes it valuable in pharmaceutical research and development .
  • Material Science: Its use in post-polymerization functionalization allows for the creation of functionalized materials, expanding its utility beyond traditional organic synthesis.

Research on interaction studies involving trifluoromethanesulfonyl azide primarily focuses on its reactivity with various substrates. For instance, studies have shown that it can effectively convert amines into azides and engage in thermolysis reactions with aromatic compounds. Understanding these interactions aids in elucidating the mechanisms behind its reactivity and potential applications in synthetic chemistry .

Trifluoromethanesulfonyl azide shares similarities with several other compounds but is unique due to its specific functional groups and reactivity patterns. Here are some comparable compounds:

Compound NameStructureUnique Features
Sulfonyl AzidesRSO₂N₃General class; less electrophilic than trifluoromethanesulfonyl azide
Triflic AzideCF₃SO₂N₃Similar structure but may have different reactivity
Benzoyl AzideC₆H₅CO₂N₃Aromatic character; used primarily for different synthetic pathways
Phenylsulfonyl AzideC₆H₅SO₂N₃Less versatile compared to trifluoromethanesulfonyl azide

Trifluoromethanesulfonyl azide's unique combination of a highly electronegative trifluoromethyl group and an azido moiety sets it apart from these similar compounds, enhancing its utility in various chemical transformations .

Reaction of Trifluoromethanesulfonic Anhydride with Sodium Azide

The most established method for synthesizing trifluoromethanesulfonyl azide (TfN₃) involves the reaction of trifluoromethanesulfonic anhydride (Tf₂O) with sodium azide (NaN₃). This reaction proceeds via nucleophilic substitution, where the azide ion displaces a triflate group from the anhydride. The stoichiometric equation is as follows:

$$
\text{Tf}2\text{O} + 2 \, \text{NaN}3 \rightarrow 2 \, \text{TfN}3 + \text{Na}2\text{O} + \text{NaOTf}
$$

Key procedural details include:

  • Biphasic Conditions: The reaction is typically conducted in a biphasic system, such as water/dichloromethane (DCM), to facilitate the separation of the organic-soluble TfN₃ from aqueous byproducts.
  • Temperature Control: The reaction is performed at 0°C to minimize side reactions, such as the formation of explosive diazidomethane or azidochloromethane, which arise from DCM decomposition.
  • Yield: Reported yields range from 65% to 85%, depending on solvent purity and reaction scale.

A critical limitation of this method is the inherent instability of TfN₃, which necessitates immediate use after synthesis to avoid decomposition or accidental detonation.

Alternative Synthetic Routes via Imidazole-1-Sulfonyl Azide

Imidazole-1-sulfonyl azide (ISA) has emerged as a safer and more stable precursor for TfN₃ synthesis. The process involves two steps:

  • Synthesis of ISA:
    Sulfuryl chloride (SO₂Cl₂) reacts with NaN₃ to form chlorosulfonyl azide (ClSO₂N₃), which subsequently reacts with imidazole to yield ISA:
    $$
    \text{SO}2\text{Cl}2 + 2 \, \text{NaN}3 \rightarrow \text{ClSO}2\text{N}3 + 2 \, \text{NaCl} + \text{N}2
    $$
    $$
    \text{ClSO}2\text{N}3 + \text{Imidazole} \rightarrow \text{Imidazole-1-sulfonyl azide} + \text{HCl}
    $$

  • Conversion to TfN₃:
    ISA reacts with trifluoromethanesulfonic acid (TfOH) under basic conditions to produce TfN₃:
    $$
    \text{ISA} + \text{TfOH} \rightarrow \text{TfN}_3 + \text{Imidazole-1-sulfonic acid}
    $$

Advantages of ISA Route:

  • Safety: ISA hydrogen sulfate salt is impact-insensitive and shelf-stable, unlike TfN₃.
  • Cost Efficiency: Avoids expensive Tf₂O, using commercially available ISA instead.
  • Scalability: ISA can be prepared in multigram quantities without specialized equipment.

Limitations:

  • Lower Atom Economy: Requires stoichiometric amounts of ISA and TfOH, increasing material costs.
  • Reaction Time: Conversion to TfN₃ may take longer than direct anhydride routes.

Comparative Analysis of Synthesis Methods

ParameterTraditional Anhydride RouteISA-Based Route
Starting MaterialsTf₂O, NaN₃ISA, TfOH
Solvent CompatibilityLimited by explosive byproduct formationCompatible with polar aprotic solvents
Stability of ReagentsTf₂O hygroscopic; NaN₃ moisture-sensitiveISA salts shelf-stable
Safety ProfileHigh risk due to explosive intermediatesModerate risk; handled as crystalline salt
Typical Yield65–85%70–90%

Microreactor Design for In Situ Generation

Microreactor technology has emerged as a powerful approach for the safe and efficient in situ generation of trifluoromethanesulfonyl azide (triflyl azide, TfN₃), a versatile but hazardous reagent widely used in organic synthesis. The design of microreactors for triflyl azide generation must carefully balance safety considerations with reaction efficiency due to the potentially explosive nature of this compound [1] [2].

Microreactors for triflyl azide synthesis typically feature several key design elements:

Material Selection
The choice of materials for microreactor construction is critical when handling triflyl azide. Silicon, glass, and specific polymers are commonly employed, with each offering distinct advantages:

MaterialAdvantagesConsiderations for Triflyl Azide
GlassChemical inertness, optical transparency, compatibility with organic solventsPreferred for triflyl azide generation due to excellent chemical resistance [3]
SiliconHigh thermal conductivity, established fabrication techniquesSuitable for precise temperature control during exothermic azide formation [4]
Stainless SteelHigh strength, pressure resistanceMay be used for scaled-up systems but requires corrosion resistance assessment [4]
Polymers (PTFE, PFA)Flexibility, chemical resistanceUsed for connecting tubing and larger-scale flow systems [5]

Channel Geometry and Mixing Zones
The microreactor channel design significantly impacts the efficiency and safety of triflyl azide generation:

  • T-mixers or Y-shaped junctions are commonly employed to combine triflic anhydride with sodium azide solutions [1] [6]
  • Channel dimensions typically range from 500-1000 μm in width and 200-500 μm in depth [6] [7]
  • Specialized mixing zones with structures that enhance turbulence improve the contact between the biphasic reaction components [1]
  • Residence time channels with sufficient volume to allow complete conversion while minimizing accumulation of hazardous material [6]

Temperature Control Systems
Precise temperature regulation is essential for safe triflyl azide generation:

  • Cooling systems (typically maintaining 0-10°C) for the initial mixing of triflic anhydride and sodium azide to control the exothermic reaction [1] [8]
  • Integrated heat exchangers or external temperature control modules to maintain consistent reaction conditions [4]
  • Temperature sensors strategically positioned to monitor critical points in the reaction pathway [7]

Biphasic Flow Management
The generation of triflyl azide typically occurs in a biphasic system (organic solvent/water), requiring specific design considerations:

  • Liquid-liquid separators incorporated after the reaction zone to isolate the organic phase containing triflyl azide [1]
  • Membrane-based or gravity-based separation systems to efficiently separate the aqueous and organic phases [9]
  • Continuous neutralization capabilities for the organic phase using sodium bicarbonate streams to remove any triflic acid formed during the reaction [1]

Safety Features
Given the hazardous nature of triflyl azide, microreactor designs incorporate multiple safety elements:

  • Small internal volumes (typically 1-10 mL) to minimize the quantity of triflyl azide present at any time [1] [10]
  • Pressure sensors and relief systems to detect and manage potential pressure buildup [11]
  • Back-pressure regulators to maintain system pressure and prevent boiling of solvents [5]
  • Quenching systems for immediate destruction of excess azide in waste streams [1]

The in situ generation of triflyl azide in microreactors represents a significant safety advancement over batch processes, as it eliminates the need to isolate or store this potentially explosive reagent [1] [2]. Modern microreactor designs enable the continuous production of triflyl azide solutions that can be directly telescoped into subsequent reaction steps, such as diazo transfer reactions, without isolation of the hazardous intermediate [1].

Solvent Compatibility in Flow Systems

The selection of appropriate solvents is critical for the safe and efficient generation and use of trifluoromethanesulfonyl azide in continuous flow systems. Solvent choice affects not only reaction efficiency but also safety considerations, as certain solvent combinations can lead to the formation of highly hazardous byproducts [1] [8].

Primary Solvent Systems for Triflyl Azide Generation

Solvent SystemAdvantagesLimitationsSafety Considerations
Dichloromethane/WaterHigh solubility for triflyl azide, efficient phase separationRisk of diazidomethane formationShould not be used for extended periods (>2h) or at elevated temperatures [1] [8]
Toluene/WaterEliminates risk of diazidomethane formation, environmentally preferableSlightly lower yields than DCM in some casesPreferred system for safety reasons, especially for scaled processes [1] [12]
Acetonitrile/WaterHomogeneous reaction medium possible, good solubility for reagentsMay require additional phase separation strategiesCompatible with downstream copper-catalyzed reactions [13] [14]
HexaneStable storage medium for triflyl azide solutionsLimited solubility for some substratesUsed for metal-free azidotrifluoromethylation reactions [15] [16]

Solvent Compatibility with Downstream Processes

The integration of triflyl azide generation with subsequent transformations requires careful consideration of solvent compatibility across the entire process:

  • Diazo Transfer Reactions: Dichloromethane and toluene solutions of triflyl azide are directly compatible with downstream diazo transfer reactions [1]
  • Copper-Catalyzed Transformations: Acetonitrile and toluene systems show excellent compatibility with copper-catalyzed processes [1] [13]
  • Metal-Free Transformations: Hexane and toluene solutions are preferred for radical-mediated processes using triflyl azide as a bifunctional reagent [15] [16]

Critical Solvent Considerations for Flow Systems

Several key factors must be considered when selecting solvents for triflyl azide flow chemistry:

  • Phase Behavior:

    • Biphasic systems (organic/aqueous) are commonly used for the initial generation of triflyl azide [1] [9]
    • Phase separation efficiency impacts the purity of the triflyl azide solution and downstream reactions [1]
    • Surfactants or co-solvents may be required to control droplet size and enhance mass transfer in biphasic systems [6]
  • Chemical Compatibility:

    • Solvents must be compatible with all reactor materials, including tubing, connectors, and seals [4] [11]
    • Potential for solvent-mediated side reactions must be evaluated [1] [13]
    • Solvent stability under reaction conditions (temperature, pressure) must be considered [5]
  • Safety Considerations:

    • Dichloromethane should be avoided or used with extreme caution due to the potential formation of diazidomethane, especially at elevated temperatures or extended contact times [1] [8]
    • NEVER CONCENTRATE or leave solutions of triflyl azide open as dichloromethane is volatile and evaporation can quickly concentrate solutions to dangerous levels [8]
    • Toluene is recommended as a safer alternative that eliminates the risk of diazidomethane formation [1] [12]
  • Mixing Efficiency:

    • Solvent viscosity and interfacial tension affect mixing dynamics in microreactors [6]
    • Miscibility of reaction components influences the design requirements for mixing zones [4]
    • Solvent properties impact residence time distribution and reaction homogeneity [17]

Solvent Transition Strategies in Telescoped Processes

When multiple reaction steps are integrated in a continuous flow process involving triflyl azide, solvent transition strategies may be necessary:

  • Solvent Switching: In-line extraction or membrane-based separation can be used to transfer triflyl azide from one solvent system to another [9]
  • Mixed Solvent Systems: Carefully designed solvent mixtures can accommodate multiple reaction steps with different solvent requirements [1] [12]
  • Dilution Approaches: Addition of co-solvents at strategic points in the flow path can modify solvent properties for downstream reactions [1]

The selection of appropriate solvents for triflyl azide flow chemistry represents a critical design decision that impacts both safety and efficiency. The trend toward using toluene as a replacement for dichloromethane represents an important advancement in making these processes both safer and more environmentally sustainable [1] [12].

Yield Optimization Through Residence Time Control

Precise control of residence time is a critical parameter in continuous flow synthesis involving trifluoromethanesulfonyl azide, directly impacting reaction yield, selectivity, and safety. Unlike batch processes, flow systems allow for precise manipulation of residence time through reactor geometry and flow rate adjustments, enabling optimization of complex reaction sequences [18] [17].

Residence Time Fundamentals in Triflyl Azide Flow Systems

The residence time in a flow reactor is defined as the time reactants spend within the reactor before exiting, calculated as:

τ = V/Q

Where:

  • τ = residence time
  • V = reactor volume
  • Q = volumetric flow rate

For triflyl azide generation and subsequent reactions, optimal residence times vary significantly depending on the specific transformation:

Process StageTypical Residence TimeCritical FactorsImpact on Yield
Triflyl azide generation30-60 minutesTemperature, concentration, mixing efficiencyComplete conversion while minimizing decomposition [1]
Diazo transfer reactions70-90 minutesBase type, substrate structure, temperatureHigher yields (up to 80%) with optimized residence time [1] [14]
Azidotrifluoromethylation10-30 minutesInitiator concentration, temperatureYields of 58-87% with proper residence time control [15] [16]

Strategies for Residence Time Optimization

Several approaches are employed to optimize residence time in triflyl azide flow processes:

  • Reactor Geometry Modification:

    • Varying reactor coil length to adjust volume while maintaining flow characteristics [1]
    • Using multiple reactor segments with different dimensions for multi-step processes [1] [6]
    • Incorporating residence time loops with precise volumes for critical reaction stages [5]
  • Flow Rate Control:

    • Precise pump systems (typically HPLC pumps) to deliver consistent flow rates [5]
    • Differential flow rates for reagent streams to control stoichiometry and residence time simultaneously [1]
    • Automated flow rate adjustment based on inline monitoring of reaction progress [10]
  • Temperature-Residence Time Relationships:

    • Higher temperatures generally allow shorter residence times for equivalent conversion [19]
    • Temperature gradients along the flow path can optimize different reaction stages [18]
    • Temperature-controlled zones matched to specific residence time requirements [1]

Residence Time Distribution (RTD) Considerations

The distribution of residence times within a flow reactor significantly impacts reaction outcomes:

  • Laminar flow in microreactors creates parabolic velocity profiles, resulting in a distribution of residence times [17]
  • Narrow RTD is desirable for precise reaction control and consistent product quality [17]
  • Strategies to narrow RTD include:
    • Using segmented flow (liquid-liquid or gas-liquid) to create discrete reaction compartments [6]
    • Incorporating static mixers or structured packing to promote radial mixing [4]
    • Designing reactor channels with high aspect ratios to minimize parabolic flow effects [6]

Data-Driven Residence Time Optimization

Systematic approaches to residence time optimization for triflyl azide processes include:

  • Experimental Design Methodologies:

    • Factorial experimental designs to map the relationship between residence time, temperature, and yield [18]
    • Response surface methodology to identify optimal residence time conditions [17]
    • Sequential optimization approaches that progressively narrow the experimental space [18]
  • Inline Monitoring for Real-Time Optimization:

    • FTIR spectroscopy to track the characteristic azide stretch (~2135 cm⁻¹) for triflyl azide formation and consumption [1]
    • UV-Vis spectroscopy for monitoring diazo compound formation in telescoped processes [3]
    • Pressure sensors to detect potential clogging or precipitation that may affect residence time [5]

Case Studies in Residence Time Optimization

Several reported examples demonstrate the impact of residence time control on triflyl azide processes:

  • Telescoped Triflyl Azide Generation and Diazo Transfer:

    • A residence time of 1 hour for triflyl azide generation followed by 70 minutes for diazo transfer yielded α-diazoketones in 70-80% yield [1]
    • Shorter residence times (30 minutes) for triflyl azide generation resulted in incomplete conversion and lower yields [1]
    • Extended residence times (>2 hours) led to decomposition of triflyl azide and reduced yields [1]
  • Metal-Free Azidotrifluoromethylation:

    • Optimization of residence time to 20 minutes at room temperature provided vicinal trifluoromethyl azides in yields up to 87% [15] [16]
    • Shorter residence times resulted in incomplete conversion, while longer times led to side product formation [15] [16]
  • Tosyl Azide Generation as Model System:

    • Residence time optimization for tosyl azide generation (a related but less hazardous reagent) showed that 18 minutes with Dowex resin provided complete conversion compared to 50 minutes with Amberlite resin [5]
    • The diazo transfer step required 70-75 minutes residence time at 35°C for complete conversion [5]

The precise control of residence time in continuous flow systems represents a significant advantage over batch processes for triflyl azide chemistry. By optimizing this critical parameter, higher yields, improved selectivity, and enhanced safety can be achieved simultaneously [1] [18] [17]. The ability to independently control residence time for different reaction stages in telescoped processes further enhances the versatility and efficiency of continuous flow approaches to triflyl azide chemistry [1].

Molecular Conformation Studies

X-ray Crystallographic Determinations

The molecular structure of trifluoromethanesulfonyl azide has been definitively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic space group P 1 21/c 1 with specific unit cell parameters that reveal important structural features [1]. The crystallographic data demonstrate that the compound adopts a well-defined three-dimensional arrangement in the solid state, with four formula units per unit cell (Z = 4) and one formula unit per asymmetric unit (Z' = 1) [1].

ParameterValueReference
Molecular FormulaCF₃N₃O₂S [1]
Molecular Weight175.09 g/mol [1]
Space GroupP 1 21/c 1 [1]
Crystal SystemMonoclinic [1]
Unit Cell Parameter a5.0666 Å [1]
Unit Cell Parameter b17.0136 Å [1]
Unit Cell Parameter c7.0041 Å [1]
Unit Cell Angle β106.130° [1]
Z (formula units per unit cell)4 [1]
Temperature150 K (-123°C) [1]
Residual Factor (R)0.0449 [1]

The X-ray structure determination reveals that only one conformer is observed in the solid state, providing clear evidence for the preferred molecular conformation of trifluoromethanesulfonyl azide [1]. This crystallographic analysis represents a significant advance in understanding the structural properties of this important synthetic reagent, as it provides precise atomic coordinates and bond parameters that were previously unavailable in the literature [1].

The high-quality crystallographic data, evidenced by the relatively low residual factor of 0.0449, indicates that the structural determination is highly reliable [1]. The temperature of data collection at 150 K ensures minimal thermal motion effects, allowing for accurate determination of bond lengths and angles [1].

Synperiplanar Orientation of Functional Groups

The most significant structural feature revealed by the crystallographic analysis is the synperiplanar orientation of the sulfur-oxygen double bond with respect to the azide group [1]. This specific conformational arrangement is characterized by a synperiplanar angle ϕ(OS−NN) of -23.74(15)°, which represents the dihedral angle between the S=O bond and the N₃ group relative to the S-N bond [1].

The preference for this synperiplanar configuration has been rationalized through both experimental observations and quantum chemical calculations [1]. The stabilization of this conformation arises from a predominant anomeric interaction involving electron donation from the nitrogen lone pair to the sulfur-oxygen antibonding orbital, described as nσ(N) → σ*(S-O) interaction [1]. This orbital interaction provides significant stabilization energy that drives the molecular preference for the observed conformation [1].

The molecular symmetry of trifluoromethanesulfonyl azide belongs to the C₁ point group, indicating that the molecule possesses no symmetry elements other than the identity operation [2]. This low symmetry is consistent with the observed synperiplanar arrangement and the presence of distinct conformational preferences that break higher symmetry [2].

Computational studies utilizing density functional theory methods with various basis sets (6-31G*, MP2, B3LYP) have confirmed the experimental findings regarding the preferred conformation [1]. The calculations support the experimental observation that the synperiplanar arrangement represents the energetically most favorable configuration for the molecule [1].

The azide group geometry follows the typical pattern observed in organic azides, with the N-N-N bond angle approximately 172-173°, representing a slightly bent linear arrangement [1]. This geometry is characteristic of the azide functional group and is consistent with the hybridization and electronic structure of the nitrogen atoms within the azide moiety [1].

Spectroscopic Analysis Data

The comprehensive spectroscopic characterization of trifluoromethanesulfonyl azide has been accomplished through multiple analytical techniques [2] [3] [4]. The infrared spectroscopy analysis reveals the characteristic azide asymmetric stretch at 2154 cm⁻¹ in the gas phase, which serves as a diagnostic feature for the azide functional group [2]. Matrix isolation studies using argon matrices have provided additional confirmation of the molecular structure and vibrational assignments [1].

Spectroscopic MethodKey ObservationsFrequency/Chemical ShiftReference
IR (gas phase)Azide asymmetric stretch2154 cm⁻¹ (main band) [2]
IR (Ar matrix)Matrix isolation structural confirmationVarious frequencies [1]
IR (¹⁵N-labeled)Isotope labeling frequency shifts2126 cm⁻¹ [4]
Raman (liquid)Liquid phase vibrational analysisComplementary to IR [2]
¹³C NMRTrifluoromethyl carbon signalsCF₃ region characteristicMultiple sources
¹⁵N NMRIsotope labeling studiesIsotope-specific [3] [4]
¹⁹F NMRCharacteristic CF₃ signalsCF₃ multipletMultiple sources

The vibrational spectroscopy analysis demonstrates that the observed features and band contours in the infrared spectrum can be interpreted in terms of the existence of only one conformation belonging to the C₁ symmetry point group [2]. This experimental finding is consistent with the crystallographic determination and provides additional support for the structural assignments [2].

Isotopic labeling studies using ¹⁵N-substituted derivatives have provided valuable insights into the vibrational dynamics and structural assignments [3] [4]. The IR spectrum of the γ-¹⁵N-labeled compound shows a characteristic band at 2126 cm⁻¹, representing a red-shift of approximately 28 cm⁻¹ compared to the unlabeled compound [4]. These isotope effects provide definitive evidence for the structural assignments and confirm the site-specific labeling [4].

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Trifluoromethanesulfonyl azide

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Last modified: 02-18-2024

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